molecular formula C14H13BClNO3 B13469153 (2-Chloro-4-(methyl(phenyl)carbamoyl)phenyl)boronic acid

(2-Chloro-4-(methyl(phenyl)carbamoyl)phenyl)boronic acid

Cat. No.: B13469153
M. Wt: 289.52 g/mol
InChI Key: QWABIVICSRBYJT-UHFFFAOYSA-N
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Description

{2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring, which is further substituted with a chloro group and a methyl(phenyl)carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for {2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The boronic acid group can undergo oxidation to form boronic esters or borates.

    Reduction: The carbamoyl group can be reduced to form amines.

    Substitution: The chloro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Lithium aluminum hydride or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products

    Oxidation: Boronic esters or borates.

    Reduction: Amines.

    Substitution: Substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of {2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura cross-coupling reactions, where the boronic acid group transfers an organic group to a palladium catalyst, facilitating the formation of carbon-carbon bonds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{2-chloro-4-[methyl(phenyl)carbamoyl]phenyl}boronic acid is unique due to the presence of both the chloro and methyl(phenyl)carbamoyl groups, which enhance its reactivity and make it suitable for a wider range of chemical transformations compared to simpler boronic acids.

Properties

Molecular Formula

C14H13BClNO3

Molecular Weight

289.52 g/mol

IUPAC Name

[2-chloro-4-[methyl(phenyl)carbamoyl]phenyl]boronic acid

InChI

InChI=1S/C14H13BClNO3/c1-17(11-5-3-2-4-6-11)14(18)10-7-8-12(15(19)20)13(16)9-10/h2-9,19-20H,1H3

InChI Key

QWABIVICSRBYJT-UHFFFAOYSA-N

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N(C)C2=CC=CC=C2)Cl)(O)O

Origin of Product

United States

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